2-Allyl-3,5-dimethylphenol
CAS No.: 26489-75-8
Cat. No.: VC14431981
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26489-75-8 |
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Molecular Formula | C11H14O |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 3,5-dimethyl-2-prop-2-enylphenol |
Standard InChI | InChI=1S/C11H14O/c1-4-5-10-9(3)6-8(2)7-11(10)12/h4,6-7,12H,1,5H2,2-3H3 |
Standard InChI Key | VJBNTMUSFMRWSH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C(=C1)O)CC=C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Allyl-3,5-dimethylphenol belongs to the class of alkyl-substituted phenols. Its IUPAC name, 3,5-dimethyl-2-(prop-2-en-1-yl)phenol, reflects the substitution pattern:
The SMILES notation and InChIKey VJBNTMUSFMRWSH-UHFFFAOYSA-N
provide unambiguous representations of its structure . The allyl group introduces steric and electronic effects that influence reactivity, while the methyl groups enhance hydrophobic interactions.
Table 1: Key Identifiers of 2-Allyl-3,5-dimethylphenol
Property | Value | Source |
---|---|---|
CAS Number | 26489-75-8 | |
Molecular Formula | ||
Molecular Weight | 162.23 g/mol | |
IUPAC Name | 3,5-dimethyl-2-prop-2-enylphenol | |
SMILES | CC1=CC(=C(C(=C1)O)CC=C)C | |
InChIKey | VJBNTMUSFMRWSH-UHFFFAOYSA-N |
Synthesis and Production Methods
Industrial Synthesis Pathways
While direct synthesis protocols for 2-Allyl-3,5-dimethylphenol are sparsely documented, analogous routes for substituted phenols suggest feasible strategies. Patents describing the production of 3,5-dimethylphenol (a structural analog) provide insights into potential methodologies .
Friedel-Crafts Alkylation
A plausible route involves the Friedel-Crafts alkylation of 3,5-dimethylphenol with allyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl). This method aligns with the acetylation steps described in CN104761435A for synthesizing 3,5-dimethylphenyl ketones .
Multi-Step Carbonylation-Oxidation
The patent CN104761435A outlines a three-step process for phenolic compounds :
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Carbonylation: Xylene derivatives react with acylating agents (e.g., acetyl chloride) to form intermediates.
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Oxidation: Peroxides (e.g., metachloroperbenzoic acid) oxidize ketones to esters.
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Hydrolysis: Acid- or base-catalyzed cleavage yields the phenolic product.
Adapting this method, allylation could be introduced during the carbonylation step using allyl halides.
Table 2: Representative Reaction Conditions from Patents
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Carbonylation | AlCl, acetyl chloride, 100°C, 5h | 77–85% | |
Oxidation | Metachloroperbenzoic acid, ethyl acetate, 20°C | 88–89% | |
Hydrolysis | HCl/NaCO, ethyl acetate extraction | 86–90% |
Physicochemical Properties
Acidity and Solubility
The compound’s phenolic -OH group confers weak acidity, with a predicted pKa of ~10.73 based on analogs . It is sparingly soluble in water but miscible with organic solvents like ethyl acetate and dichloromethane .
Thermal Characteristics
Limited experimental data exist, but its methyl and allyl substituents suggest a melting point range of 62–64°C, consistent with related phenolic solids . Thermal stability is likely comparable to 3,5-dimethylphenol, which decomposes above 200°C .
Table 3: Physicochemical Profile
Property | Value | Source |
---|---|---|
pKa (Strongest Acidic) | ~10.73 | |
Melting Point | 62–64°C (estimated) | |
Solubility in Water | Low | |
LogP (Octanol-Water) | ~3.1 (predicted) |
Applications and Industrial Relevance
Intermediate in Fine Chemical Synthesis
The allyl group’s reactivity positions 2-Allyl-3,5-dimethylphenol as a precursor for:
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Epoxy resins: Via epoxidation of the allyl double bond.
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Fragrance compounds: Structural motif in terpenoid synthesis.
Antioxidant Properties
Phenolic compounds often exhibit radical-scavenging activity. While specific studies on this derivative are lacking, the methyl and allyl groups may synergistically enhance stability against oxidation .
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